Glyceollin
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Description
Glyceollin I, also known as rac-glyceollin i, belongs to the class of organic compounds known as pterocarpans. These are benzo-pyrano-furano-benzene compounds, containing the 6H-[1]benzofuro[3, 2-c]chromene skeleton. They are derivatives of isoflavonoids. This compound I is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound i is primarily located in the membrane (predicted from logP). Outside of the human body, this compound i can be found in pulses and soy bean. This makes this compound i a potential biomarker for the consumption of these food products.
Properties
CAS No. |
57103-57-8 |
---|---|
Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2S,10S)-17,17-dimethyl-3,12,18-trioxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),4(9),5,7,14(19),15,20-heptaene-6,10-diol |
InChI |
InChI=1S/C20H18O5/c1-19(2)8-7-12-15(25-19)6-4-13-17(12)23-10-20(22)14-5-3-11(21)9-16(14)24-18(13)20/h3-9,18,21-22H,10H2,1-2H3/t18-,20+/m0/s1 |
InChI Key |
YIFYYPKWOQSCRI-AZUAARDMSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC[C@@]4([C@H]3OC5=C4C=CC(=C5)O)O)C |
SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OCC4(C3OC5=C4C=CC(=C5)O)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OCC4(C3OC5=C4C=CC(=C5)O)O)C |
66241-09-6 57103-57-8 |
|
Pictograms |
Environmental Hazard |
Synonyms |
glyceollin glyceollin I |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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